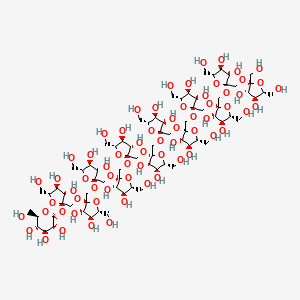
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, multiple hydroxyl groups, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the oxolane and nitrile groups. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a suitable diol precursor.
Introduction of the Nitrile Group: The nitrile group can be added via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its interactions with enzymes and nucleic acids, given its structural similarity to nucleotides.
Medicine
In medicinal chemistry, the compound is explored for its potential as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, this compound may be used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine: A pyrimidine base found in nucleic acids.
Uracil: Another pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Uniqueness
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its combination of a pyrimidine ring with an oxolane and nitrile group, which imparts distinct chemical properties and biological activities not found in simpler pyrimidine derivatives.
Eigenschaften
Molekularformel |
C10H11N3O6 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O6/c11-3-10(4-14)7(17)6(16)8(19-10)13-2-1-5(15)12-9(13)18/h1-2,6-8,14,16-17H,4H2,(H,12,15,18)/t6-,7?,8+,10+/m0/s1 |
InChI-Schlüssel |
BOOIQRVKXMDSTM-JIDVSUIFSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)C#N)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)C#N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)


![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)






![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
